molecular formula C9H9N3O B1384163 2-(aminomethyl)quinazolin-4(3H)-one CAS No. 437998-08-8

2-(aminomethyl)quinazolin-4(3H)-one

Cat. No.: B1384163
CAS No.: 437998-08-8
M. Wt: 175.19 g/mol
InChI Key: BRVSYHWZXIPJJP-UHFFFAOYSA-N
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Description

2-(aminomethyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C9H9N3O and its molecular weight is 175.19 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

  • Quinazolin-4(3H)-ones, including derivatives like 2-(aminomethyl)quinazolin-4(3H)-one, have been synthesized and evaluated for various biological activities. A notable study synthesized a series of 3-ethyl-2-substituted amino-quinazolin-4(3H)-ones, demonstrating significant analgesic and anti-inflammatory activities. This suggests potential applications in developing novel analgesic and anti-inflammatory agents (Sheorey, Thangathiruppathy, & Alagarsamy, 2013).

Chemical Synthesis Techniques

  • Quinazolin-4(3H)-ones can be prepared from 2-aminobenzamides and orthoesters, showcasing the versatility of these compounds in chemical synthesis. This process is tolerant towards various functional groups, allowing the creation of a wide range of structures (Gavin, Annor-Gyamfi, & Bunce, 2018).

Applications in Drug Synthesis

  • The compound has been used in the synthesis of various drugs acting on the central nervous system, such as methaqualone and mecloqualone. The methodologies developed for these syntheses are simple and environmentally friendly, highlighting the potential of quinazolin-4(3H)-ones in pharmaceutical synthesis (Kumar et al., 2015).

Anticonvulsant Properties

  • Some derivatives of quinazolin-4(3H)-one, including those with aminomethyl groups, have been synthesized and evaluated for anticonvulsant properties. Studies indicate moderate to significant anticonvulsant activity, suggesting a role in developing new treatments for epilepsy (Georgey, Abdel-Gawad, & Abbas, 2008).

Labelled Compounds for Research

  • Carbon-14 labelled 4-aminoquinazolines and quinazolin-4(3H)-ones have been prepared for use in research, particularly in studies requiring radioactive labelling. This has applications in pharmacological and biochemical studies (Saemian, Arjomandi, & Shirvani, 2009).

Antimicrobial and Antiviral Activities

Mechanism of Action

Target of Action

Quinazolinones, a class of compounds to which 2-(aminomethyl)quinazolin-4(3h)-one belongs, have been reported to have broad applications including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory . This suggests that the compound may interact with a variety of targets depending on the specific context.

Biochemical Pathways

Given the broad range of applications of quinazolinones , it is likely that the compound affects multiple pathways, leading to downstream effects that contribute to its observed activities

Result of Action

Given the broad range of applications of quinazolinones , it is likely that the compound induces a variety of effects at the molecular and cellular levels

Biochemical Analysis

Biochemical Properties

2-(aminomethyl)quinazolin-4(3H)-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. Additionally, this compound can bind to specific proteins, altering their conformation and activity .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit signaling pathways that control cell proliferation, differentiation, and apoptosis. Furthermore, this compound has been shown to affect the expression of genes involved in these processes, thereby influencing cellular behavior .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. This binding can result in changes in gene expression, enzyme activity, and overall cellular function. For instance, this compound may inhibit an enzyme by binding to its active site, preventing substrate binding and subsequent catalysis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory or antimicrobial activity. At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have also been observed, where a certain dosage is required to achieve a therapeutic effect .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism, affecting the overall metabolic flux and metabolite levels. For instance, this compound may be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites. These metabolic pathways can influence the pharmacokinetics and pharmacodynamics of this compound .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its biological activity. For example, this compound may be transported into cells via specific transporters, where it can accumulate in certain cellular compartments and exert its effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, this compound may localize to the nucleus, where it can interact with DNA and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular metabolism and energy production .

Properties

IUPAC Name

2-(aminomethyl)-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c10-5-8-11-7-4-2-1-3-6(7)9(13)12-8/h1-4H,5,10H2,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRVSYHWZXIPJJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40368393
Record name 2-(aminomethyl)quinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40368393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

437998-08-8
Record name 2-(Aminomethyl)-4(3H)-quinazolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=437998-08-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(aminomethyl)quinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40368393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 2-(aminomethyl)quinazolin-4(3H)-one in medicinal chemistry?

A1: this compound serves as a crucial intermediate in synthesizing diverse quinazolinone derivatives []. Quinazolinones are a class of heterocyclic compounds known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the aminomethyl group at the 2-position of the quinazolinone core provides a versatile site for further chemical modifications, enabling the development of novel compounds with potentially enhanced biological profiles.

Q2: How is this compound synthesized?

A2: The synthesis of this compound involves a two-step reaction sequence starting from anthranilic acid [, ].

    Q3: What are the potential applications of the synthesized quinazolinone derivatives?

    A3: The research highlights the promising antimicrobial activity of the synthesized quinazolinone derivatives [, ]. These compounds were tested against various bacterial and fungal strains, demonstrating varying degrees of inhibitory effects. This suggests their potential application in the development of novel antimicrobial agents to combat infectious diseases. Further research is needed to explore their full therapeutic potential in preclinical and clinical settings.

    Q4: What analytical techniques were used to characterize the synthesized compounds?

    A4: The research papers employed a combination of spectroscopic techniques to characterize the structure of the synthesized compounds, including:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique provided valuable information about the connectivity and environment of the atoms within the molecules, confirming the successful synthesis of the desired compounds [].
    • Mass Spectrometry (MS): MS analysis was crucial in determining the molecular weight of the compounds and understanding their fragmentation patterns, further supporting their structural identification [, ].

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